Ala-Ala-Pro

概要

説明

. This compound is of significant interest in various fields of scientific research due to its unique structural properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Pro typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-alanine using a suitable protecting group such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The carboxyl group of the protected L-alanine is then activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled with another protected L-alanine . The resulting dipeptide is then deprotected and coupled with L-proline under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being added sequentially. This method offers high yields and purity, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Ala-Ala-Pro can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can be used to break disulfide bonds in peptides containing cysteine.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Coupling reagents: DCC, DIC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

科学的研究の応用

Peptide Synthesis

Role as a Building Block:

Ala-Ala-Pro serves as a fundamental building block in peptide synthesis. Its structure allows for the formation of more complex peptides that are essential in various biological functions and therapeutic applications. Peptides synthesized using this compound can be tailored for specific biological activities, making them valuable in drug design and development .

Drug Development

Peptide-Based Therapeutics:

this compound is instrumental in the development of peptide-based drugs. It is often used to create inhibitors that target specific biological pathways, enhancing both efficacy and selectivity. For instance, researchers have utilized this compound derivatives to design inhibitors for proteases involved in disease processes, which can lead to novel therapeutic strategies .

Case Study: Enzyme Inhibitors

In one notable study, this compound was incorporated into peptide analogs designed to inhibit specific proteolytic enzymes linked to cancer progression. The results demonstrated significant inhibition of enzyme activity, highlighting the potential of this compound-based compounds in cancer therapeutics .

Biochemical Research

Studying Enzyme Activity:

this compound is widely used in biochemical assays to study enzyme activity and protein interactions. It serves as a substrate for various proteases, allowing researchers to measure enzyme kinetics and understand cellular processes better. For example, studies have shown that this compound can be cleaved by human leukocyte elastase, providing insights into inflammatory responses and tissue remodeling .

Mechanistic Insights:

The compound's ability to mimic natural substrates makes it an excellent tool for investigating the mechanisms of proteolytic enzymes. Researchers have employed this compound in kinetic studies to determine parameters such as Km and Vmax, which are crucial for understanding enzyme efficiency and specificity.

Diagnostics

Development of Diagnostic Tools:

this compound derivatives are utilized in diagnostic assays to detect specific biomolecules associated with diseases. For instance, it has been applied in assays measuring elastase activity in clinical samples from patients with cystic fibrosis, aiding in disease diagnosis and monitoring.

Case Study: Clinical Applications

In clinical settings, this compound-based substrates have been used to develop biosensors that detect protease activity related to chronic wounds. These tools enhance the ability to monitor healing processes and assess the effectiveness of treatments .

Biotechnology

Production of Recombinant Proteins:

In biotechnology, this compound plays a role in the production of recombinant proteins, which are essential for vaccines and therapeutic agents. Its incorporation into expression systems has been shown to improve yields and facilitate the production process compared to traditional methods .

Applications in Agriculture:

Beyond medical applications, this compound has been explored for its utility in agriculture. It is used as a substrate to measure subtilase activity in germinating seeds, providing insights into plant growth mechanisms and stress responses.

作用機序

The mechanism of action of Ala-Ala-Pro involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to the active site of enzymes, influencing their activity and modulating biochemical pathways . The presence of proline in the peptide sequence can induce conformational changes, affecting the overall structure and function of the peptide .

類似化合物との比較

Similar Compounds

Ala-Ala-Pro-Pro: A similar tripeptide with an additional proline residue, which may exhibit different structural and functional properties.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of two alanine residues and one proline residue allows for specific interactions with enzymes and receptors, making it a valuable tool in various research applications .

特性

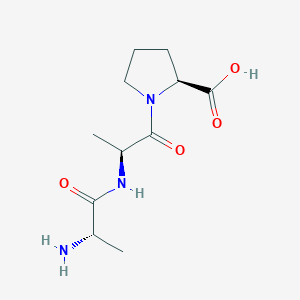

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRCVCURMBFFOL-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the Ala-Ala-Pro sequence relevant in protease research?

A1: The this compound sequence, often extended to tetrapeptides or longer, is commonly found in substrates and inhibitors of serine proteases, particularly elastase. Studying these analogs helps us understand enzyme-substrate interactions and design more effective inhibitors.

Q2: What is the significance of the this compound sequence in elastase substrates?

A2: Elastase exhibits a preference for cleaving peptide bonds following small, hydrophobic residues like alanine. The presence of this compound in substrates influences their binding affinity and susceptibility to hydrolysis by elastase. [, , , ]

Q3: How does the this compound sequence contribute to elastase inhibition?

A3: Incorporating this compound into inhibitor structures, such as chloromethyl ketones or boronic acid peptides, enhances their binding affinity to elastase. This allows for competitive inhibition, effectively blocking the enzyme's active site. [, , , ]

Q4: Does the position of the this compound sequence within a peptide affect its interaction with elastase?

A4: Yes, research indicates that the position of this compound significantly impacts elastase interaction. For example, human leukocyte elastase shows high reactivity when hydrophobic residues (like those in this compound) are positioned at P4 or P3, influencing both binding affinity and cleavage efficiency. []

Q5: Are there specific structural features within the this compound sequence crucial for elastase interaction?

A5: Research suggests the proline residue influences the preceding alanine's conformation. Studies using NMR spectroscopy on model tetrapeptides, including this compound-Ala and others, demonstrate that the alanine before proline predominantly adopts a conformation where its side-chain methyl group eclipses the alanine carbonyl group. This conformation likely plays a role in elastase recognition and binding. []

Q6: Does human leukocyte elastase exhibit any unique selectivity towards elastin regions containing the this compound sequence?

A6: Research suggests that human leukocyte elastase might be selective for cross-linked regions of elastin. Studies using synthetic peptides containing both lysine and modified lysine residues mimicking desmosine (a crosslinking amino acid in elastin) showed increased reactivity with human leukocyte elastase compared to porcine pancreatic elastase. This suggests a preference for regions near cross-linking residues, potentially influenced by the presence of sequences like this compound. []

Q7: How do peptide boronic acids containing this compound interact with proteases like alpha-lytic protease?

A7: Peptide boronic acids, like MeOSuc-Ala-Ala-Pro-boroVal-OH, are potent inhibitors of alpha-lytic protease. These inhibitors bind tightly to the enzyme's active site, forming a tetrahedral boron-serine adduct, mimicking the transition state of peptide bond hydrolysis. [, ]

Q8: What are the potential therapeutic applications of understanding this compound interactions with elastase?

A8: Understanding this compound's role in elastase activity is crucial for developing therapies targeting elastase-mediated diseases. For instance, elastase inhibitors based on this compound analogs show promise in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive elastase activity contributes to tissue damage. [, ]

Q9: How is the this compound sequence used in studying protease activity in various biological systems?

A9: Researchers use substrates and inhibitors containing this compound to investigate protease activity in various contexts. Examples include:

- Cancer Research: Examining protease activity in cancer cell lines to understand their role in tumor progression and metastasis. [, , ]

- Immunology: Studying protease activity in immune cells like neutrophils and macrophages to understand their role in immune responses and inflammatory diseases. [, , , ]

- Parasitology: Investigating protease involvement in parasitic infections, such as Schistosoma mansoni, to identify potential drug targets. [, ]

Q10: Can you provide examples of specific research using this compound analogs to study proteases?

A10: Certainly:

- One study used MeOSuc-Ala-Ala-Pro-Val-chloromethylketone (MAAPVCK), an irreversible elastase inhibitor, to quantify elastase-like activity in various cancer cell lines. []

- Another study investigated the effect of Suc-Ala-Ala-Pro-Phe-MCA, a chymotrypsin substrate containing the this compound sequence, on radiation-induced transformation of cells, suggesting a role for specific proteases in this process. []

- Researchers have also explored the use of oleoyl-Ala-Ala-Pro-Val conjugates to enhance the delivery and efficacy of elastase inhibitors for potential therapeutic applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。